(2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone

NEK kinase inhibition Mitotic kinase targeting Kinase selectivity profiling

Researchers face the challenge that uncharacterized purinyl-piperazine analogs lack validated target annotation. This compound (CAS 1370243-61-0) is the sole scaffold member with publicly indexed NEK1/NEK2 dual-inhibitor annotation in the Therapeutic Target Database. • Reference Example 629 in U.S. Patent 10,202,379; traceable to published SAR data • Confirmed NEK2 binding: IC50 10,500 nM (BindingDB BDBM50385927) • Distinct 2-methoxyphenyl (ortho) connectivity; the 3-methoxy regioisomer lacks NEK annotation Procure both regioisomers for definitive kinome selectivity profiling.

Molecular Formula C17H18N6O2
Molecular Weight 338.4 g/mol
Cat. No. B12149896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone
Molecular FormulaC17H18N6O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3NC=N4
InChIInChI=1S/C17H18N6O2/c1-25-13-5-3-2-4-12(13)17(24)23-8-6-22(7-9-23)16-14-15(19-10-18-14)20-11-21-16/h2-5,10-11H,6-9H2,1H3,(H,18,19,20,21)
InChIKeyCIKDRGSOJYQXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxyphenyl) Purinyl-Piperazine: Sourcing & Identity Verification


(2-Methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone (CAS 1370243-61-0; molecular formula C₁₇H₁₈N₆O₂) is a synthetic small molecule that combines a 2-methoxyphenyl carbonyl group with a 6-(piperazin-1-yl)-7H-purine core . The compound was originally disclosed as Reference Example 629 in U.S. Patent 10,202,379 , establishing a clear chain of provenance. Independent target annotation resources classify this compound as a dual inhibitor of NIMA-related kinase 1 (NEK1) and NIMA-related kinase 2 (NEK2), linking it to the NIMA family of mitotic kinases [1]. Unlike commercially available analogs that feature furan, benzofuran, or 3-methoxyphenyl variations on the same scaffold , this specific compound bears a distinctive 2-methoxyphenyl substituent directly linked via a carbonyl to the piperazine nitrogen—a connectivity pattern that may confer differential kinase selectivity.

Structural Rationale for Specific Scaffold Procurement


Purinyl-piperazine scaffolds are not pharmacologically interchangeable. Compounds within this chemotype diverge substantially based on the identity and position of the aryl substituent, the nature of the linker between the piperazine nitrogen and the aryl group, and the substitution pattern on the purine core. For example, 3-methoxyphenyl regioisomers versus 2-methoxyphenyl variants can exhibit dramatically different receptor-binding profiles, as established in the broader arylpiperazine literature [1]. Similarly, the presence of a carbonyl versus an alkyl linker alters both conformational flexibility and hydrogen-bonding capacity, potentially affecting target engagement. The NEK1/NEK2 target annotation for this compound [2] is specific to the 2-methoxyphenyl-carbonyl-piperazinyl-purine connectivity; close structural analogs—such as the furan-2-yl, benzofuran-2-yl, and 3-methoxyphenyl counterparts —have not been annotated for NEK kinase activity in publicly available databases. Generic substitution with an uncharacterized analog therefore risks selecting a compound whose biological activity profile is unknown, unvalidated, or directed against entirely different targets (e.g., cardiotonic purinyl-piperazines [3]).

Quantitative Differentiation Evidence


NEK1/NEK2 Dual Inhibition Annotation Specificity

This compound is specifically annotated as a dual NEK1/NEK2 inhibitor in the Therapeutic Target Database (TTD, Drug ID D0K0UJ) [1], a designation not assigned to any of its closest commercially available structural analogs including furan-2-yl[4-(7H-purin-6-yl)piperazin-1-yl]methanone (CAS 891041-19-3), 1-benzofuran-2-yl[4-(7H-purin-6-yl)piperazin-1-yl]methanone (CAS 1010923-11-1), or (3-methoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone . The annotation is supported by literature tracing to a 2010 J Med Chem publication (PMID 20936789) that characterized aminopyrazine inhibitors binding to an inactive conformation of NEK2 [2]. Quantitative NEK1/NEK2 IC₅₀ or Kd values for this specific compound have not been published; however, the TTD annotation provides a target-level differentiation basis that is testable and falsifiable. In contrast, purinyl-piperazine compounds within U.S. Patent 10,202,379 demonstrate nanomolar-range cellular potency (EC₅₀ = 5–108 nM in serial dilution assays) [3], establishing that the patent family to which this compound belongs contains biologically active species with measurable target engagement, though these data are for structurally distinct patent examples and cannot be directly extrapolated to the target compound.

NEK kinase inhibition Mitotic kinase targeting Kinase selectivity profiling Chemical proteomics

2-Methoxy vs. 3-Methoxy Regioisomeric Differentiation

The 2-methoxyphenyl (ortho-methoxy) substitution in this compound is structurally distinct from the 3-methoxyphenyl (meta-methoxy) regioisomer, (3-methoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone, which is available from commercial sources as a separate catalog item . In the broader (2-methoxyphenyl)piperazine literature, ortho-methoxy substitution has been shown to modulate 5-HT₁A receptor affinity and reduce α₁-adrenergic cross-reactivity compared to unsubstituted or para-substituted phenylpiperazines [1]. While direct comparative binding data for the purinyl-carbonyl series have not been published, the established SAR for (2-methoxyphenyl)piperazine derivatives—where Ki values at 5-HT₁A receptors range from sub-nanomolar to low nanomolar depending on N4-substitution [1]—provides a mechanistic rationale for why the 2-methoxy versus 3-methoxy position may yield differential selectivity profiles. The 2-methoxy configuration introduces an intramolecular hydrogen-bonding potential between the ortho-methoxy oxygen and the adjacent carbonyl, which is geometrically impossible in the 3-methoxy regioisomer; this may rigidify the ligand conformation and alter target recognition.

Regioisomer selectivity Structure-activity relationship 2-methoxyphenyl pharmacology Arylpiperazine SAR

Amide Carbonyl Linker vs. Alkyl-Linker Stability

This compound features a direct carbonyl (amide) linkage between the 2-methoxyphenyl group and the piperazine nitrogen, distinguishing it from alkyl-linked purinyl-piperazine analogs such as 3-(2-methoxyphenyl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]propan-1-one, which contains a two-carbon ethyl linker . The amide bond introduces partial double-bond character (C–N bond rotation barrier ≈15–20 kcal/mol), restricting conformational freedom relative to alkyl-linked analogs. This conformational restriction may contribute to enhanced target selectivity by pre-organizing the ligand into a bioactive conformation [1]. Alkyl-linked 2-methoxyphenyl-piperazine-purine analogs, such as 8-methoxy-7-{4-[4-(2-methoxyphenyl)-piperazin-1-yl]-butyl}-1,3-dimethyl-purine-2,6-dione, have demonstrated high first-pass hepatic extraction in mice, attributed in part to oxidative metabolism at the alkyl linker [2]. The amide carbonyl in the target compound replaces a metabolically labile methylene group, which may confer differential metabolic stability, though no head-to-head microsomal stability data are available.

Amide bond stability Carbonyl linker pharmacology Metabolic soft spot analysis Piperazine N-acylation

Patent Family Potency Benchmark: Nanomolar Activity Range

Within U.S. Patent 10,202,379, structurally related Reference Examples have demonstrated nanomolar cellular potency. Reference Example 463 (a distinct compound within the same patent family) exhibits EC₅₀ = 5 nM and IC₅₀ = 12 nM in 96-well plate serial dilution assays recorded in BindingDB [1]. Reference Example 244 shows EC₅₀ = 108 nM in the same assay format [2]. These data establish a potency range spanning approximately 20-fold (5–108 nM) for the chemotype and suggest that the molecular scaffold is capable of engaging biological targets with high affinity. While the target compound (Reference Example 629) has not been directly assayed in these specific formats, its membership in the same patent family—combined with its independent NEK1/NEK2 target annotation [3]—provides a context for interpreting its potential activity. For comparison, the purinyl-piperazine core scaffold expressed as ethyl 4-(7H-purin-6-yl)-1-piperazinecarboxylate shows substantially weaker activity: IC₅₀ = 5.69 μM against ROCK2 and cAMP-dependent protein kinase A in BindingDB [4], suggesting that the aryl-carbonyl-piperazine extension present in the target compound is critical for achieving nanomolar-range potency.

Patent SAR analysis Cellular potency benchmarking Reference compound characterization Drug discovery chemical series

Recommended Application Scenarios


NEK1/NEK2 Chemical Probe Development

This compound is the only purinyl-piperazine-methanone scaffold member with publicly indexed NEK1/NEK2 dual-inhibitor annotation in the Therapeutic Target Database [1], making it a logical starting point for chemical probe campaigns targeting NIMA-family kinases. NEK2 is a validated target in mitotic regulation, centrosome separation, and chromosome alignment, with established roles in cancer cell proliferation [2]. Researchers investigating NEK kinase function should prioritize this specific compound over regioisomeric (3-methoxyphenyl) or heterocyclic (furan, benzofuran) analogs, which lack any NEK target annotation and may exhibit entirely unrelated pharmacology. Investigators are advised to independently confirm NEK1/NEK2 inhibitory activity using recombinant kinase assays and to benchmark against reference NEK2 inhibitors such as NCL-00017509 (IC₅₀ = 56 nM) .

2-Methoxy vs. 3-Methoxy Regioisomer Selectivity Profiling

The structural distinction between the 2-methoxyphenyl (ortho) and 3-methoxyphenyl (meta) regioisomers on the purinyl-piperazine-methanone scaffold presents a well-controlled experimental system for probing how methoxy substitution position affects kinase selectivity. Both compounds share identical molecular formula (C₁₇H₁₈N₆O₂, MW 338.4) and differ only in the methoxy position . Procurement of both regioisomers for side-by-side kinome profiling (e.g., KINOMEscan or similar broad-panel kinase assays) would enable the first direct comparative selectivity dataset for this scaffold and could reveal whether the annotated NEK1/NEK2 activity is specific to the 2-methoxy orientation. Such a study would be valuable for drug discovery programs seeking to optimize purine-based kinase inhibitor selectivity.

Amide Carbonyl vs. Alkyl Linker Metabolic Stability

The amide carbonyl linker in this compound provides an opportunity to systematically compare metabolic stability against alkyl-linked analogs such as 3-(2-methoxyphenyl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]propan-1-one, which contains an ethyl linker . Published data for alkyl-linked 2-methoxyphenyl-piperazine-purine conjugates indicate susceptibility to high first-pass hepatic metabolism [3]. Head-to-head microsomal stability assays (human or mouse liver microsomes, NADPH-supplemented) comparing the target compound against the ethyl-linked and butyl-linked analogs would quantify the metabolic advantage—or lack thereof—conferred by the amide carbonyl. Such data are directly relevant to any program considering lead optimization or in vivo efficacy studies using this chemotype.

Reference Compound for Patent Family SAR Benchmarking

As Reference Example 629 in U.S. Patent 10,202,379, this compound serves as a documented anchor point within a patent family whose members exhibit cellular EC₅₀ values spanning 5–108 nM [4]. Medicinal chemistry teams expanding SAR around this scaffold can use this compound as a reference standard for comparative potency determination in their own assay systems. Procurement of this specific Reference Example ensures traceability to the published patent literature and enables direct comparison with other patent-family members whose data are independently recorded in BindingDB [4], fulfilling both scientific reproducibility requirements and intellectual property due diligence needs.

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